molecular formula C9H3F4NO2 B13050493 3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid

3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B13050493
M. Wt: 233.12 g/mol
InChI Key: ODGMHCKYKMZSJL-UHFFFAOYSA-N
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Description

3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H3F4NO2 It is a derivative of benzoic acid, characterized by the presence of cyano, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, followed by subsequent reduction and fluorination steps . The reaction conditions often require specific temperatures, catalysts, and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as better control over reaction conditions and improved safety . These methods are optimized for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can chelate with metal centers, leading to the formation of organometallic complexes with unique magnetic properties . These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the combination of cyano, fluoro, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.

Properties

Molecular Formula

C9H3F4NO2

Molecular Weight

233.12 g/mol

IUPAC Name

3-cyano-2-fluoro-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H3F4NO2/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-2H,(H,15,16)

InChI Key

ODGMHCKYKMZSJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C#N)C(F)(F)F

Origin of Product

United States

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